molecular formula C14H21N3O B7574192 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone

[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone

Katalognummer B7574192
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: BWTXRTRNKATACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential medical applications.

Wirkmechanismus

DMXAA exerts its anticancer effects by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system to attack cancer cells. This pathway has been shown to be important in the body's natural defense against cancer.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and dendritic cells, the production of cytokines such as interferons and tumor necrosis factor-alpha, and the inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages as a research tool, including its ability to activate the STING pathway and induce immune responses. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high doses.

Zukünftige Richtungen

There are several potential future directions for research on DMXAA, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Developing more stable and soluble forms of DMXAA for clinical use.
3. Investigating its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Investigating its potential as an adjuvant therapy to enhance the efficacy of cancer vaccines.
5. Investigating its potential as a tool for studying the immune system and its interactions with cancer cells.
In conclusion, DMXAA is a promising compound with potential as an anticancer agent and a research tool for studying the immune system and cancer. Further research is needed to fully understand its mechanisms of action and potential medical applications.

Synthesemethoden

DMXAA can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperidine and then the reduction of the resulting imine.

Wissenschaftliche Forschungsanwendungen

DMXAA has been shown to have promising anticancer effects in preclinical studies, particularly in the treatment of solid tumors such as lung, colon, and breast cancers. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.

Eigenschaften

IUPAC Name

[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)11-12-7-4-6-10-17(12)14(18)13-8-3-5-9-15-13/h3,5,8-9,12H,4,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXRTRNKATACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.